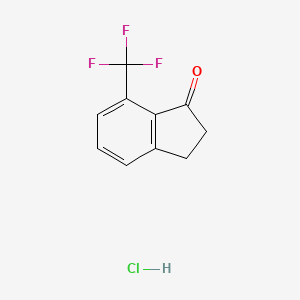
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride is a compound that features a trifluoromethyl group attached to an indanone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride typically involves the introduction of the trifluoromethyl group into the indanone structure. One common method is the reaction of an indanone derivative with a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
化学反应分析
Types of Reactions
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and photoredox catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted indanones and related fluorinated compounds. Examples include trifluoromethylpyridines and α-trifluoromethylstyrene derivatives .
Uniqueness
What sets 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride apart is its specific structure, which combines the indanone core with the trifluoromethyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C10H8ClF3O |
|---|---|
分子量 |
236.62 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C10H7F3O.ClH/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7;/h1-3H,4-5H2;1H |
InChI 键 |
OGBXUILXNXNNPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


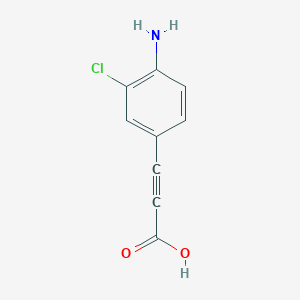
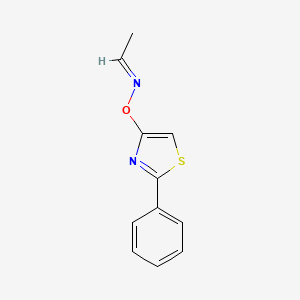
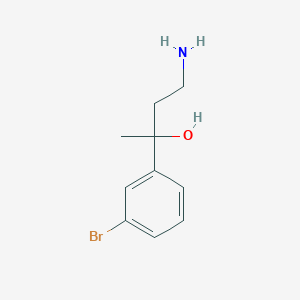


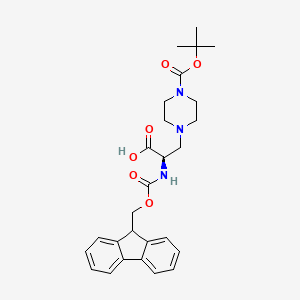

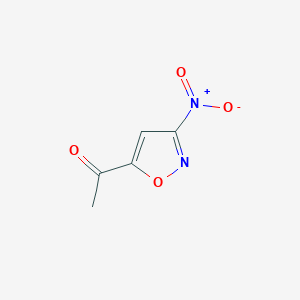
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
